Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate
Description
Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate is a fluorinated organic compound featuring a trifluoromethyl group, a benzyloxycarbonyl (Cbz)-protected amino moiety, and a conjugated ester-alkene system. Its molecular structure combines functional groups that confer unique reactivity and stability, making it valuable in synthetic chemistry, particularly in peptide synthesis and agrochemical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the Cbz group acts as a protecting group for amines, removable via hydrogenolysis.
Properties
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c1-3-4-10-15(13(21)23-2,16(17,18)19)20-14(22)24-11-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPRGJHJCRPWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC=C)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate, also known by its CAS number 397844-32-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
The compound contains a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering electronic properties.
- Inhibition of Ubiquitin-Specific Proteases (USPs) :
-
Antimicrobial Activity :
- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the benzyloxycarbonylamino group may contribute to this activity by enhancing membrane permeability or interfering with bacterial metabolic pathways.
- Anticancer Potential :
Case Study 1: USP Inhibition
In a study investigating the inhibition of USP28 and USP25, derivatives of this compound were tested for their ability to modulate these pathways. The results indicated that certain analogs effectively inhibited these USPs, leading to decreased cell viability in cancer cell lines. The study highlighted the potential for developing these compounds into therapeutic agents for cancer treatment .
Case Study 2: Antimicrobial Testing
A series of tests were conducted on structurally similar compounds to assess their antimicrobial efficacy against various bacterial strains. Results showed that compounds with the benzyloxycarbonylamino moiety exhibited significant antibacterial activity, suggesting that this compound may also possess similar properties .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of trifluoromethyl-substituted hexenoate derivatives with varying protecting groups and substituents. Below is a detailed comparison based on structural, synthetic, and functional properties:
Structural and Functional Group Analysis
Reactivity and Stability
- Deprotection Conditions: Cbz Group: Removed via hydrogenolysis (H₂/Pd-C), making the target compound suitable for reductive environments . Boc Group: Cleaved under acidic conditions (e.g., TFA), ideal for acid-tolerant syntheses . Tosyl Group: Requires strong nucleophiles (e.g., HBr/AcOH) for cleavage, limiting its use in basic environments .
Trifluoromethyl Effects :
The CF₃ group in all analogs increases electron-withdrawing effects, stabilizing adjacent carbocations and enhancing resistance to metabolic degradation. This feature is critical in pharmaceuticals and agrochemicals, as seen in triflusulfuron methyl derivatives () .- Allyl Ester Reactivity: The hex-5-enoate moiety enables olefin metathesis or epoxidation. However, the trifluoromethyl group may reduce electron density at the double bond, slowing these reactions compared to non-fluorinated analogs like Methyl 2-hexenoate .
Physicochemical Properties
- Solubility: The Boc derivative (C₁₃H₂₀F₃NO₄) is more lipophilic due to the bulky tert-butyl group, reducing water solubility. The Tosyl analog (C₁₈H₂₂F₃NO₄S) exhibits higher polarity from the sulfonyl group, enhancing solubility in polar aprotic solvents .
Crystallinity :
While crystallographic data for the target compound is absent, highlights that similar trifluoromethyl esters adopt V-shaped conformations with intramolecular hydrogen bonds (e.g., O—H⋯O), suggesting comparable packing behavior .
Table 1: Key Comparative Data
Q & A
Q. What experimental strategies are recommended for synthesizing methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate?
A multi-step synthesis typically involves:
- Step 1 : Protection of the amino group using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃ in THF/water).
- Step 2 : Introduction of the trifluoromethyl group via nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) in the presence of a Lewis acid catalyst (e.g., CuI) .
- Step 3 : Esterification of the carboxylic acid intermediate using methanol and catalytic H₂SO₄. Key intermediates should be monitored by TLC and purified via flash chromatography (e.g., 30% ethyl acetate in petroleum ether) .
Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for determining absolute configuration. For example:
- Crystal system : Monoclinic (P2₁/n).
- Key parameters : Dihedral angles between aromatic rings (e.g., 43.1° between benzyl and pyrimidine rings) and intramolecular hydrogen bonds (O—H⋯O) stabilize the V-shaped molecular conformation .
- Refinement : Use SHELXL for small-molecule refinement, achieving R-factors < 0.04 .
Q. What purification methods are effective for isolating this compound?
- Flash chromatography : Use silica gel with gradient elution (petroleum ether/ethyl acetate).
- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to enhance crystal purity.
- HPLC : For high-purity analytical samples, employ reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can discrepancies between experimental and computational NMR data be resolved?
- Issue : Observed NMR shifts may deviate from DFT-predicted values due to solvent effects or dynamic conformational changes.
- Resolution : Perform variable-temperature NMR to assess rotational barriers of the trifluoromethyl group. Compare with DFT calculations (B3LYP/6-311+G(d,p)) incorporating implicit solvent models (e.g., PCM for DMSO) .
Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Step 1 : Synthesize analogs with modifications to the trifluoromethyl group, benzyloxycarbonyl moiety, or ester functionality.
- Step 2 : Evaluate biological activity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett σ constants, LogP).
- Step 3 : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) .
Q. How can reaction conditions be optimized to suppress undesired byproducts during trifluoromethylation?
- Problem : Competing hydrolysis of TMSCF₃ in protic solvents generates CF₃H.
- Solution : Use anhydrous conditions (e.g., DMF or THF) with molecular sieves. Add catalytic amounts of KF to activate TMSCF₃ and reduce reaction time .
Critical Analysis of Contradictory Evidence
- Stereochemical Stability : highlights a stable V-shaped conformation via intramolecular hydrogen bonding, while suggests potential rotational flexibility in solution. This discrepancy underscores the need for complementary techniques (e.g., NOESY for solution-state conformation analysis).
- Synthetic Yields : Reported yields vary between 57% () and 82% (), likely due to differences in trifluoromethylation protocols. Systematic optimization of Lewis acid catalysts (e.g., switching from CuI to AgF) may improve reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
